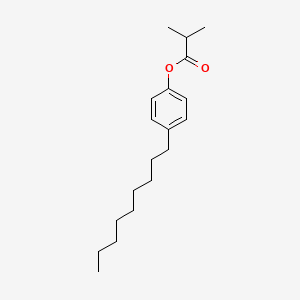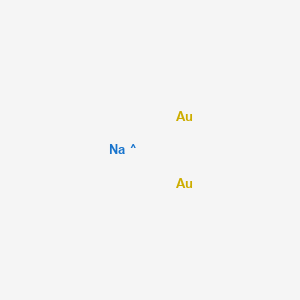
CID 71355252
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71355252” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355252 involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials.
Reaction Conditions: Specific temperature, pressure, and solvent conditions are maintained to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of raw materials are processed in batches.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be used to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
CID 71355252 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
CID 71355252 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71355252 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (Salicylsalicylic Acid): Similar in structure to aspirin, used for its anti-inflammatory effects.
CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug (NSAID) with similar therapeutic uses.
Uniqueness
CID 71355252 stands out due to its unique chemical structure and specific applications in research and industry. Its distinct properties make it a valuable compound for various scientific studies and industrial processes.
Properties
CAS No. |
12044-94-9 |
|---|---|
Molecular Formula |
Au2Na |
Molecular Weight |
416.92291 g/mol |
InChI |
InChI=1S/2Au.Na |
InChI Key |
CJILSXFWOAYHQO-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


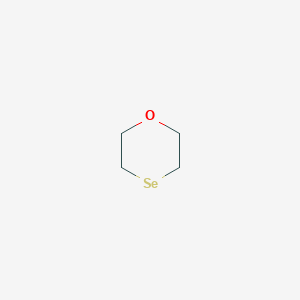
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
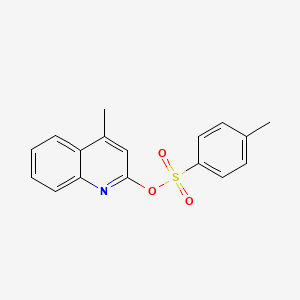
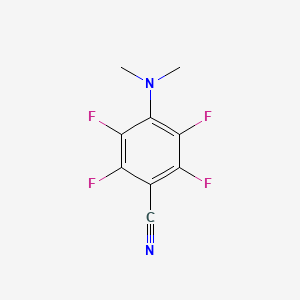
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
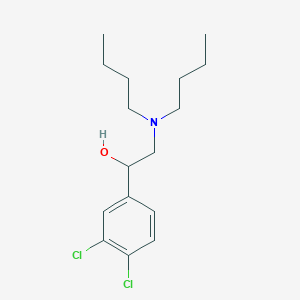

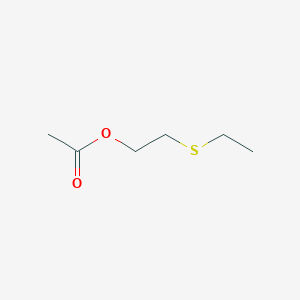
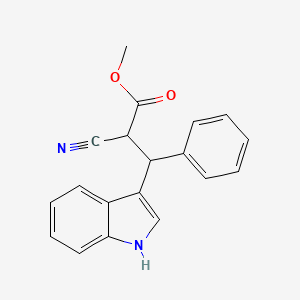


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
